

An In-depth Technical Guide to Gamma-Nonalactone

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Compound of Interest

Compound Name: *Gamma-nonalactone*

Cat. No.: *B7760554*

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Introduction

Gamma-nonalactone (γ -nonalactone) is a naturally occurring and synthetically produced organic compound belonging to the lactone family. It is a significant component in the flavor and fragrance industry, prized for its characteristic creamy, coconut-like aroma with fruity undertones.^{[1][2]} Beyond its sensory applications, the biological activities and metabolic fate of gamma-lactones are of increasing interest to the scientific community, including those in the field of drug development. This guide provides a comprehensive overview of **gamma-nonalactone**, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and biological relevance.

Chemical Identity and Synonyms

The definitive identifier for **gamma-nonalactone** is its CAS (Chemical Abstracts Service) registry number. The compound is also known by a variety of synonyms, a selection of which are presented below.

Identifier	Value
CAS Number	104-61-0
IUPAC Name	5-Pentyl-dihydrofuran-2(3H)-one
Synonyms	Aldehyde C-18, Coconut Aldehyde, γ -Nonalactone, Nonan-1,4-olide, 4-Hydroxynonanoic acid γ -lactone, Prunolide, γ -Amyl- γ -butyrolactone, γ -Pelargolactone

Physicochemical Properties

A summary of the key physicochemical properties of **gamma-nonalactone** is provided in the table below, offering a snapshot of its characteristics relevant to laboratory and industrial handling.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ O ₂	[2]
Molecular Weight	156.22 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Creamy, coconut-like, fruity	[1][2]
Boiling Point	281 °C	[2]
Melting Point	Approx. 26 °C	[2]
Flash Point	>110 °C	[2]
Density	0.965–0.975 g/cm ³ at 25°C	[2]
Solubility	Soluble in alcohol and oils; slightly soluble in water	[1][2]
LogP	2.5	[3]

Synthesis of Gamma-Nonalactone: Experimental Protocols

Several synthetic routes to **gamma-nonalactone** have been established. Below are detailed protocols for two common laboratory-scale methods.

Synthesis from Heptanal and Malonic Acid

This method involves a Knoevenagel condensation followed by lactonization.

Experimental Protocol:

- **Reaction Setup:** In a 250 mL three-necked round-bottom flask equipped with a condenser, addition funnel, thermometer, and magnetic stirrer, charge 4.16 g (40 mmol) of malonic acid.
- **Addition of Reagents:** Add 5.6 mL (40 mmol) of heptaldehyde, followed by 8 mL (60 mmol) of triethylamine. The addition of the amine will initially cause a milky appearance as the malonic acid dissolves, which should quickly become a clear, colorless solution.^[4]
- **Heating:** Heat the reaction mixture to 100-110°C for 1 hour. The solution will turn a slight yellow color.^[4]
- **Work-up and Extraction:**
 - Cool the reaction mixture and transfer it to a separatory funnel. Rinse the flask with 2 x 20 mL of diethyl ether and add the rinsings to the separatory funnel.
 - Neutralize the triethylamine by adding 40 mL of 4N HCl. Shake the funnel and separate the layers.^[4]
 - Wash the organic layer with 2 x 20 mL of water.
 - Extract the aqueous layers with 2 x 20 mL of diethyl ether.
 - Combine all organic extracts and wash with a saturated NaCl solution.
 - Dry the organic layer over anhydrous Na₂SO₄.

- Lactonization:
 - Remove the diethyl ether by distillation.
 - To the crude 3-nonenic acid, add 30 mL of heptane and an equal weight of Amberlyst 15 cationic resin.
 - Heat the mixture to reflux for 1 hour with vigorous stirring.^[4]
- Purification:
 - Cool the mixture and decant the supernatant into a clean flask.
 - Wash the resin with 3 x 10 mL of diethyl ether and add the washings to the supernatant.
 - Remove the solvents under reduced pressure to yield **gamma-nonolactone** as a pale yellow oil.^[4]

Synthesis via Free Radical Addition of n-Hexanol to Acrylic Acid

This industrial method involves the free radical addition of an alcohol to an alkene.

Experimental Protocol:

- Reaction Setup: In a reactor equipped with a heating mantle, stirrer, and a Dean-Stark trap containing a desiccant (e.g., anhydrous sodium sulfate), add 3/4 of the total amount of n-hexanol and a catalyst such as zinc bromide.
- Heating: Stir and heat the mixture to 170-190°C.
- Addition of Reagents: Mix the remaining 1/4 of n-hexanol with an initiator (e.g., di-t-butyl peroxide) and acrylic acid. Drip this mixture into the heated reactor at a rate of 3-10 mL/h.
- Reflux and Water Removal: After the addition is complete, allow the mixture to reflux for 5-15 hours. Water generated during the reaction will be collected in the Dean-Stark trap.^[5]

- Purification: The crude product is typically purified by fractional distillation under reduced pressure.

Biological Activity and Relevance to Drug Development

While **gamma-nonolactone** is primarily used in the flavor and fragrance industries, research into its biological effects and those of structurally related compounds is ongoing.

Toxicological Profile

Gamma-nonolactone is generally considered safe for use as a flavoring agent in food, with an acceptable daily intake (ADI) of 0-1.25 mg/kg body weight established by JECFA.[6] Studies in rats have shown that it is rapidly absorbed orally and excreted mainly in the urine.[6] High-dose animal studies have indicated potential for somnolence and abnormal liver and kidney function tests.[6] It is not considered to be a skin irritant or sensitizer in humans at typical exposure levels.[6]

Metabolic Fate

The metabolic fate of gamma-lactones has been studied in both rats and humans. Gamma-butyrolactone, a related compound, is rapidly converted to gamma-hydroxybutyric acid (GHB) by enzymes in the blood and liver.[7] It is plausible that **gamma-nonolactone** undergoes a similar ring-opening hydrolysis, catalyzed by esterases, to form the corresponding 4-hydroxynonanoic acid, which can then be further metabolized.

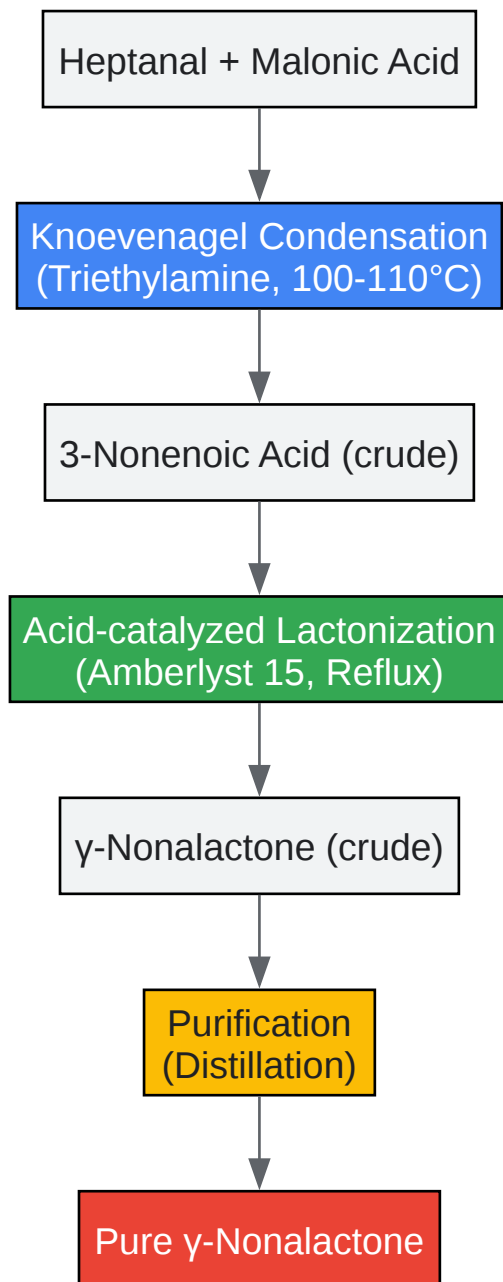
Potential Pharmacological Relevance

While direct pharmacological applications of **gamma-nonolactone** are not well-established, other gamma-lactones have shown potential in neuroscience. For instance, gamma-decanolactone has demonstrated efficacy against seizures in animal models and has been shown to inhibit the generation of reactive oxygen species and inflammatory markers in vitro.[8] These findings suggest that the gamma-lactone scaffold may be a starting point for the development of novel therapeutic agents for neurological disorders.

Visualizations

Synthesis Workflow: Heptanal and Malonic Acid Route

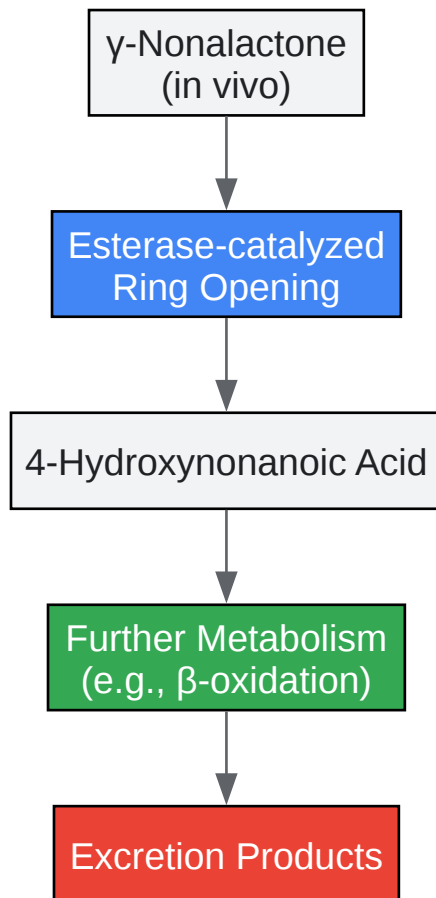
Synthesis of γ -Nonalactone



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Caption: A simplified workflow for the synthesis of **gamma-nonalactone**.

Metabolic Pathway of Gamma-Lactones

Metabolic Fate of γ -Lactones

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Caption: A logical diagram of the metabolic pathway of gamma-lactones.

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